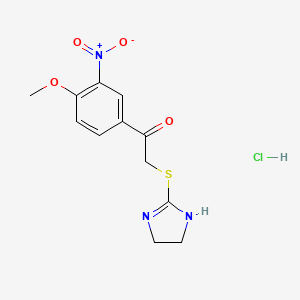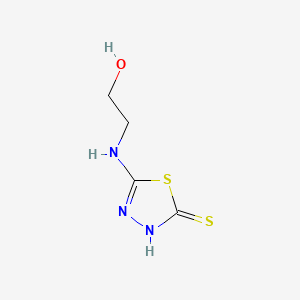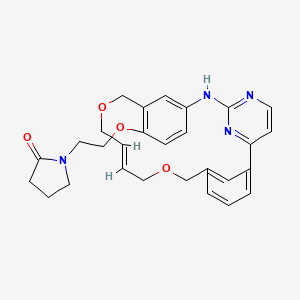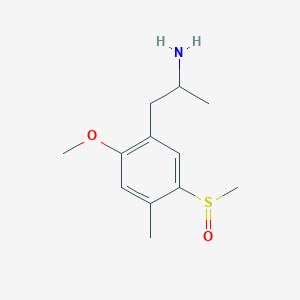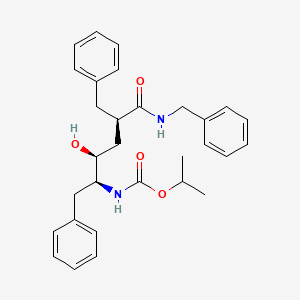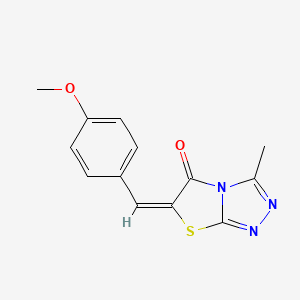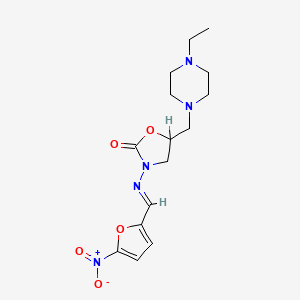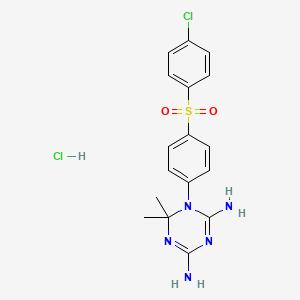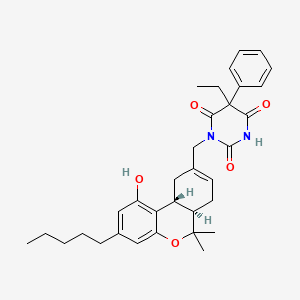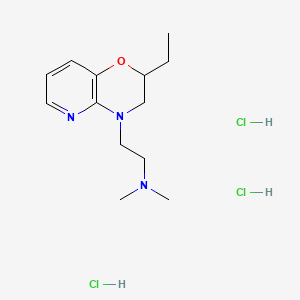
(S)-Glyceryl capryl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Glyceryl capryl ether is a chemical compound that belongs to the class of ethers. It is derived from glycerol and caprylic acid, which is an eight-carbon saturated fatty acid. This compound is known for its emollient and surfactant properties, making it a valuable ingredient in various industrial and cosmetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing (S)-Glyceryl capryl ether is through the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting glycerol with a strong base such as sodium hydride (NaH). The reaction is carried out under mild conditions to avoid side reactions .
Industrial Production Methods
In industrial settings, this compound is often produced by the etherification of glycerol with caprylic acid. This process involves heating glycerol and caprylic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Glyceryl capryl ether primarily undergoes acidic cleavage reactions. When exposed to strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether bond is cleaved, resulting in the formation of alcohols and alkyl halides .
Common Reagents and Conditions
Acidic Cleavage: Strong acids such as HBr or HI are used under reflux conditions.
Oxidation: Mild oxidizing agents can convert the ether into corresponding aldehydes or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ether to alcohols.
Major Products Formed
Alcohols: Formed during acidic cleavage.
Alkyl Halides: Also formed during acidic cleavage.
Aldehydes/Ketones: Formed during oxidation reactions.
Applications De Recherche Scientifique
(S)-Glyceryl capryl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Commonly used in cosmetics and personal care products as an emollient and surfactant
Mécanisme D'action
The mechanism of action of (S)-Glyceryl capryl ether involves its ability to interact with lipid membranes. It can disrupt the lipid bilayer, enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of active pharmaceutical ingredients across biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicaprylyl Ether: Another ether derived from caprylic acid, known for its emollient properties.
Phenoxyethanol: An ether alcohol used as a preservative in cosmetics and pharmaceuticals.
Dimethyl Ether: A simple ether used as a propellant and refrigerant .
Uniqueness
(S)-Glyceryl capryl ether is unique due to its combination of glycerol and caprylic acid, which imparts both hydrophilic and lipophilic properties. This dual nature makes it an excellent surfactant and emulsifier, suitable for a wide range of applications in different industries.
Propriétés
Numéro CAS |
79679-85-9 |
|---|---|
Formule moléculaire |
C13H28O3 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
(2S)-3-decoxypropane-1,2-diol |
InChI |
InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13-15H,2-12H2,1H3/t13-/m0/s1 |
Clé InChI |
SHQRLYGZJPBYGJ-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCCCCCCCOC[C@H](CO)O |
SMILES canonique |
CCCCCCCCCCOCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


